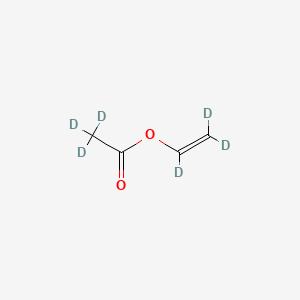

Vinyl acetate-D6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,2-trideuterioethenyl 2,2,2-trideuterioacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c1-3-6-4(2)5/h3H,1H2,2H3/i1D2,2D3,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXRWKRVRITETP-QNYGJALNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C([2H])OC(=O)C([2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

92.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Isotopic Labeling Methodologies of Vinyl Acetate D6

Deuteration Strategies for Vinyl Acetate-D6

Several key methods are employed for the synthesis of this compound.

One common method for synthesizing this compound is through the reaction of deuterated acetic acid with ethylene (B1197577). smolecule.com This process is typically carried out in the vapor phase over a catalyst. intratec.us The reaction involves the oxidation of ethylene in the presence of deuterated acetic acid, leading to the formation of this compound. intratec.us

Reaction: CD₃COOD + CH₂=CH₂ + ½ O₂ → CD₃COOCD=CD₂ + D₂O

This method is advantageous due to the commercial availability of deuterated acetic acid. The process is a variation of the industrial synthesis of vinyl acetate (B1210297), which uses acetic acid and ethylene. intratec.us

Another approach to producing this compound is the hydrogenation of standard vinyl acetate using deuterium (B1214612) gas (D₂). smolecule.com This method involves the direct addition of deuterium across the double bond of the vinyl group and exchange of the acetyl methyl protons. Catalytic exchange reactions can be employed to systematically replace hydrogen atoms with deuterium. vulcanchem.com This process often requires a catalyst to facilitate the reaction. smolecule.com

Direct synthesis from deuterated starting materials is a fundamental strategy for producing this compound. smolecule.comvulcanchem.com This can involve the reaction of deuterated acetaldehyde (B116499) with deuterated acetic anhydride. vulcanchem.com The use of fully deuterated precursors ensures a high level of isotopic enrichment in the final product. Custom synthesis pathways are often developed to achieve the high deuterium content required for specific analytical applications. vulcanchem.com

A specific example of this strategy is the vinyl interchange reaction between deuterated acetic acid-d3 and vinyl propionate, catalyzed by mercuric acetate and sulfuric acid. mst.eduacs.org This reaction yields vinyl acetate-d3, which can then be polymerized. mst.eduacs.org

Palladium catalysts play a significant role in the synthesis of vinyl acetate and its deuterated analogues. diva-portal.orgchemrxiv.org Palladium-catalyzed reactions offer efficient and selective routes to these compounds. Isotope labeling experiments suggest that the mechanism for vinyl acetate synthesis involves palladium-containing intermediates. wikipedia.org

One documented palladium-catalyzed approach involves the reaction of a vinyloxy silane (B1218182) with a carboxylic acid. chemrxiv.org For the synthesis of deuterated vinyl pyruvate, a palladium-catalyzed procedure using a deuterated vinylating agent has been developed. chemrxiv.org In studies investigating the mechanism of palladium-catalyzed vinyl acetate synthesis, fully deuterated vinyl acetate ([D6]vinyl acetate) has been used, resulting in the formation of deuterated products with no detected deuterium-hydrogen scrambling. diva-portal.org The reaction is believed to proceed via a mechanism where the rate-limiting step is the beta-hydride elimination from an adsorbed acetoxyethyl intermediate. nih.gov

Research Applications of Deuterium Substitution

The substitution of hydrogen with deuterium in vinyl acetate opens up a range of applications in scientific research, primarily due to the differing properties of the two isotopes.

Advantages of Deuterium Labeling for Mechanistic Elucidation

Deuterium labeling is a powerful tool for understanding reaction mechanisms. nih.govpolimi.it The difference in mass between hydrogen and deuterium leads to the kinetic isotope effect (KIE), where C-D bonds are stronger and break more slowly than C-H bonds. This effect can be exploited to determine the rate-limiting step of a reaction and to probe reaction intermediates. symeres.com

In the context of this compound, deuterium labeling helps in:

Tracking Reaction Pathways: By following the deuterium labels, researchers can trace the fate of atoms and molecules throughout a chemical reaction. This is particularly useful in complex catalytic cycles.

Spectroscopic Analysis: Deuterated compounds have distinct spectroscopic signatures, especially in Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy. vulcanchem.com In NMR, the use of deuterated solvents or standards helps to eliminate interfering signals from protons. smolecule.com The different vibrational frequencies of C-D bonds compared to C-H bonds in IR spectroscopy provide insights into molecular structure and bonding. vulcanchem.com

Metabolic Studies: Deuterium-labeled compounds are used as tracers in metabolic research to map biochemical pathways and study drug metabolism. symeres.com

The table below summarizes the key properties of this compound.

| Property | Value |

| CAS Number | 189765-98-8 |

| Molecular Formula | C₄D₆O₂ |

| Molecular Weight | 92.1262 g/mol |

| IUPAC Name | 1,2,2-trideuterioethenyl 2,2,2-trideuterioacetate |

Stable Isotope Labeling Mass Spectrometry (SILMS) Applications

Stable Isotope Labeling combined with Mass Spectrometry (SILMS) is a powerful methodology used to quantify substances and distinguish between those produced endogenously (by the body) and those introduced from an external source. researchgate.netnih.gov The technique relies on using a stable isotope-labeled version of a compound, like this compound, as an internal standard for highly sensitive mass spectrometry analysis. researchgate.netnih.gov

In practice, this compound can be used as an internal standard in quantitative analyses. For example, in a study analyzing cigarette smoke, this compound was added to samples to ensure the accurate measurement of non-labeled vinyl acetate by gas chromatography-mass spectrometry (GC-MS). oup.com The known quantity of the deuterated standard allows for precise quantification of the target analyte by comparing their respective signals in the mass spectrometer. oup.com This approach is fundamental to SILMS, which provides absolute quantitation of DNA adducts and helps differentiate their origins. researchgate.netnih.gov Research reviews have highlighted the utility of SILMS for assessing chemicals like vinyl acetate, where it is crucial to understand the DNA adducts formed from both external exposure and normal metabolic processes. researchgate.netnih.gov The use of stable isotope-labeled compounds is a cornerstone of modern metabolomics and proteomics for achieving accurate quantification in complex biological systems. ckisotopes.com

Isotopic Labeling for Mapping Metabolic Pathways in Biological Systems

The deuterium label in this compound serves as a tracer, enabling researchers to follow the compound and its metabolic products through biological systems. This is particularly valuable for mapping metabolic pathways and understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) of substances. cdc.gov

When vinyl acetate enters the body, it is rapidly hydrolyzed by esterase enzymes into vinyl alcohol and acetate. cdc.gov The vinyl alcohol component is then converted to acetaldehyde, which is further metabolized to acetate. cdc.gov Both resulting acetate molecules can enter the body's normal metabolic cycles. cdc.gov By using this compound, scientists can trace the journey of these deuterated fragments. This method helps in drug metabolism research and the examination of biochemical processes within cells and organisms. For instance, studies have used isotopically labeled precursors, including deuterated vinyl compounds, to synthesize metabolic tracers for hyperpolarized MRI, a technique used for real-time metabolic imaging. chemrxiv.org The ability to introduce deuterium labels into biomolecules via compounds like this compound allows for the sensitive detection and quantification of metabolites, providing critical insights into how biological systems process specific chemicals.

Interactive Data Table: Research Findings on this compound in Biological Systems

| Research Area | Application of this compound | Findings/Purpose | Reference |

|---|---|---|---|

| Pharmacokinetic Studies | Used as a labeled precursor to study Absorption, Distribution, Metabolism, and Excretion (ADME). | The deuterium label enables sensitive detection and quantification of drug metabolites and pathways. | |

| Metabolic Pathway Mapping | Serves as a tracer to incorporate deuterium atoms into biomolecules. | Helps in examining biochemical processes and understanding how compounds are transformed in cells. | |

| Metabolic Imaging | Precursor for synthesizing advanced metabolic tracers (e.g., for hyperpolarized MRI). | Enables real-time visualization of metabolic processes in vivo. | chemrxiv.org |

| Quantitative Analysis | Used as an internal standard in mass spectrometry. | Allows for accurate measurement of non-labeled vinyl acetate in complex samples like cigarette smoke. | oup.com |

Advanced Spectroscopic Applications of Vinyl Acetate D6 in Chemical Analysis

Infrared (IR) and Mass Spectrometry (MS) Applications in Deuterated Systems

The introduction of deuterium (B1214612) into organic molecules significantly impacts their spectroscopic signatures, making deuterated compounds indispensable for detailed analytical investigations. Vinyl acetate-D6 leverages these effects in both infrared (IR) spectroscopy and mass spectrometry (MS) for a variety of applications.

Vibrational Mode Analysis in Deuterated Vinyl Acetate (B1210297)

Infrared (IR) spectroscopy probes molecular vibrations, which are highly sensitive to isotopic substitution. The replacement of hydrogen with deuterium leads to characteristic shifts in absorption frequencies due to the difference in mass and the resulting changes in vibrational force constants. Research examining deuterated vinyl acetate, particularly in the context of surface science and decomposition studies, has revealed distinct IR spectral features.

Studies involving the decomposition of this compound on palladium surfaces have identified characteristic infrared absorption bands that differ from those of non-deuterated vinyl acetate. These shifts provide critical insights into the molecular behavior and reaction mechanisms of vinyl acetate under specific conditions. For instance, when d6-vinyl acetate decomposes on palladium, specific bands are observed around 1765 cm⁻¹, 1565 cm⁻¹, 1092 cm⁻¹, and 960 cm⁻¹ vulcanchem.com. These frequencies are indicative of specific vibrational modes within the resulting surface species, and their deuterium-induced shifts are crucial for differentiating reaction pathways from those involving non-deuterated analogues.

While direct IR spectra of the this compound monomer are less commonly detailed in literature compared to its polymeric form or decomposition products, the principle of isotopic shift is well-established. For comparison, unlabeled vinyl acetate exhibits characteristic IR absorption bands associated with its functional groups, such as C-H stretching around 3094 cm⁻¹, C=C stretching around 1647 cm⁻¹, the ester carbonyl (C=O) stretch around 1730 cm⁻¹, and C-O stretching around 1124 cm⁻¹ researchgate.netmdpi.com. The deuteration in this compound would shift these frequencies, particularly those involving C-H or C=C bonds, to lower wavenumbers, providing a unique spectral fingerprint.

Table 1: Characteristic IR Absorption Bands

| Vibration Type (Assignment) | Unlabeled Vinyl Acetate (cm⁻¹) | This compound Decomposition Products (cm⁻¹) | Source |

| C-H Stretching | 3094.1 | N/A (Deuterated) | mdpi.com |

| C=C Stretching | 1647.5 | N/A (Deuterated) | mdpi.com |

| C=O Stretching (Ester) | 1730 | ~1765 | mdpi.com, vulcanchem.com |

| C-O Stretching (Ester) | 1124 | ~1092 | researchgate.net, vulcanchem.com |

| Acetate Species | N/A | ~1565 | vulcanchem.com |

| Other Deuterated Species | N/A | ~960 | vulcanchem.com |

Note: Bands for this compound are reported for decomposition products on a palladium surface vulcanchem.com.

Monitoring Reactants and Products via Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique for identifying and quantifying compounds based on their mass-to-charge ratio. The use of isotopically labeled compounds like this compound significantly enhances the capabilities of MS in various chemical analyses. The distinct mass difference introduced by deuterium allows for precise tracking and quantification, especially in complex matrices or dynamic reaction systems.

One prominent application is in Stable Isotope Labeling and Mass Spectrometry (SILMS) . This methodology is employed to differentiate between endogenous and exogenous sources of molecules, such as DNA adducts, with vinyl acetate being cited as an example chemical studied using this approach tera.orgnih.govacs.org. This compound can serve as a labeled standard in these studies, enabling researchers to accurately quantify the presence of vinyl acetate originating from external exposure versus metabolic processes.

Furthermore, MS, including techniques like MS/MS and targeted mass spectrometry (e.g., Multiple Reaction Monitoring - MRM, or Selected Reaction Monitoring - SRM), is utilized for monitoring reaction kinetics and analyzing products vulcanchem.comgoogle.comproteomics.com.aunih.gov. By introducing this compound into a reaction mixture, its consumption or transformation can be tracked, providing detailed insights into reaction mechanisms. For instance, controlled human exposure studies have used labeled vinyl acetate (e.g., ¹³C₁, ¹³C₂-vinyl acetate) analyzed by ion trap mass spectrometry (MS/MS) to capture its behavior in real-time during breathing cycles, demonstrating its utility in monitoring dynamic processes nih.gov. Mass spectrometry also aids in the structural elucidation of reaction intermediates and final products, with deuterated labels providing an additional layer of identification google.com. The inherent mass shift due to deuterium substitution also contributes to enhanced analytical sensitivity and reduced interference when using MS techniques vulcanchem.com.

Table 2: Mass Spectrometry Applications of this compound in Chemical Analysis

| Application Area | Technique/Method | Role of this compound | Key Benefit | Source |

| Exposure Monitoring & Risk Assessment | Stable Isotope Labeling and Mass Spectrometry (SILMS) | Labeled standard to track exposure and quantify metabolites/adducts. | Distinguishes exogenous from endogenous sources, improves risk assessment. | tera.orgnih.govacs.org |

| Reaction Monitoring & Mechanistic Studies | Mass Spectrometry (MS), MS/MS | Labeled tracer to follow reaction pathways, monitor intermediates, or analyze products. | Enhanced sensitivity, structural elucidation of reaction products, real-time monitoring. | vulcanchem.comgoogle.comnih.govuwm.edu |

| Quantitative Analysis & Trace Detection | Targeted Mass Spectrometry (MRM/SRM) | Internal standard or labeled analyte for precise quantification in complex matrices. | High specificity, sensitivity, and accuracy; enables direct injection without extensive chromatography. | vulcanchem.comproteomics.com.aunih.gov |

| Analytical Sensitivity Enhancement | Mass Spectrometry (MS) | Isotopic labeling provides distinct mass shifts, aiding detection and differentiation. | Improved analytical sensitivity and reduced interference. | vulcanchem.com |

Polymerization Kinetics and Mechanisms Involving Vinyl Acetate D6

Understanding Polymerization Dynamics via Deuterium (B1214612) Labeling

Monitoring Branching Patterns in Polymer Chains

The formation of branches in poly(vinyl acetate) (PVAc) is a critical factor that influences the material's physical properties. Branching primarily occurs through chain transfer reactions to the polymer. Deuterium labeling of the vinyl acetate (B1210297) monomer is instrumental in identifying the specific sites on the polymer chain that are susceptible to hydrogen abstraction by a growing radical.

The main branching mechanism involves the abstraction of a hydrogen atom from a PVAc chain, creating a new radical center on the polymer backbone from which a new chain can grow. The key question is which hydrogen atom is abstracted: one from the backbone tertiary C-H group or one from the acetyl methyl side group.

Studies utilizing specifically deuterated vinyl acetate monomers have provided strong evidence regarding the predominant sites of chain transfer. By analyzing the NMR spectra of polymers formed from these labeled monomers, researchers can pinpoint the location of the resulting structural features. For instance, evidence from studies on deuterated vinyl acetates indicates that chain transfer to the monomer, a precursor to branching, happens mainly through hydrogen abstraction from the acetyl methyl group. acs.org Similarly, in chain transfer to the polymer, abstraction of hydrogen atoms from the methyl side group is the predominant reaction leading to branching. acs.org

The use of ¹³C NMR spectroscopy is crucial for this analysis. Specific resonance signals in the spectrum can be assigned to different carbon environments within the polymer, including those at branch points. By comparing the spectra of polymers made from standard vinyl acetate versus those made from a deuterated analogue, the mechanisms can be confirmed.

Table 1: Key ¹³C NMR Signals for Structural Analysis in Poly(vinyl acetate)

| Carbon Atom | Chemical Shift (ppm) | Structural Assignment | Significance for Branching |

|---|---|---|---|

| Backbone CH | ~39 ppm | Tertiary carbon in the polymer backbone | Site for potential H-abstraction |

| Side-group CH₃ | ~21 ppm | Carbon of the acetyl methyl group | Predominant site for H-abstraction leading to branching acs.org |

| Quaternary Carbon | Varies | Carbon atom at a branch point | Direct indicator of a branching event |

| Carbonyl C=O | ~170 ppm | Carbonyl carbon of the acetate group | Its environment can be affected by nearby branching |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Elucidating Chain Propagation Pathways

Chain propagation in vinyl acetate polymerization is not entirely straightforward. Besides the standard head-to-tail addition, side reactions such as chain transfer to the monomer can occur, influencing the subsequent propagation steps and the final polymer structure. Deuterium labeling is a definitive method to elucidate the dominant pathways of these transfer reactions.

A significant debate in vinyl acetate polymerization has been the exact site of hydrogen abstraction from the monomer molecule during chain transfer. The two primary possibilities are abstraction from the acetyl methyl group (-OCOCH₃) or from one of the vinylic positions (-CH=CH₂).

To resolve this, studies have been conducted using selectively deuterated monomers, such as vinyl trideuteroacetate (CH₂=CHOCOCH₃-d₃) and trideuterovinyl acetate (CD₂=CDOCOCH₃). By polymerizing these labeled monomers and analyzing the resulting polymer's molecular weight and structure, the primary site of chain transfer can be identified. scispace.com Research comparing these deuterated variants with standard vinyl acetate has shown that the major chain transfer site is on the vinyl group of the monomer. scispace.com This finding was crucial in refining the kinetic models of vinyl acetate polymerization.

This isotopic labeling approach helps distinguish between the two proposed mechanisms:

Abstraction from the Acetyl Group: A growing polymer radical abstracts a deuterium atom from the -OCOCD ₃ group.

Abstraction from the Vinyl Group: A growing polymer radical abstracts a deuterium atom from the CD ₂=CD - group.

The results from these experiments provide clear evidence for the preferred pathway, thereby clarifying the mechanism of chain propagation and transfer.

These findings have a direct impact on understanding how new polymer chains are initiated following a transfer event and the types of end-groups formed on the polymer chains. acs.org

Studying Polymerization Dynamics and Reaction Progress

Furthermore, real-time monitoring of the polymerization reaction is possible using techniques like ¹H NMR spectroscopy. By carrying out the polymerization in a deuterated solvent, the sharp signals from the small monomer molecules can be distinguished from the broad resonances of the growing polymer chains. This allows for the continuous measurement of monomer conversion over time.

| Monomer Conversion | Real-time ¹H NMR spectroscopy in deuterated solvents | Allows for precise tracking of reaction progress and calculation of reaction rates. |

By studying these parameters, a comprehensive model of the polymerization dynamics can be constructed. This includes understanding how factors like initiator concentration, temperature, and monomer concentration affect the various competing reactions—propagation, termination, and chain transfer—that collectively define the final properties of the poly(vinyl acetate).

Copolymerization Studies Utilizing Vinyl Acetate D6

Reactivity Ratios and Monomer Incorporation

Determination of Reactivity Ratios in Deuterated Systems

Reactivity ratios are typically determined by analyzing the instantaneous copolymer composition as a function of the feed composition and conversion. Various methods, including the Kelen-Tüdös (KT) method, Fineman-Ross (FR) method, and error-in-variables methods (EVM), are employed to extract these values from experimental data obtained through techniques like ¹H-NMR spectroscopy. The use of deuterated solvents is integral to these NMR-based analyses, allowing for precise monitoring of monomer consumption and copolymer composition.

The following table summarizes reported reactivity ratios for Vinyl Acetate (B1210297) (VAc) when copolymerized with different monomers, often studied in deuterated solvent systems:

| Copolymer System | Monomer 1 (M₁) | Monomer 2 (M₂) | Reactivity Ratio (r₁) | Reactivity Ratio (r₂) | Method/Notes | Reference |

| VAc/n-Butyl Acrylate (B77674) (BA) | VAc | BA | ~0 | N/A | PUM (Penultimate Unit Model), rVAc = 0 | researchgate.net, researchgate.net |

| VAc/Methyl Acrylate (MA) | VAc | MA | 0.04 | 6.74 | KT/EVM | researchgate.net |

| VAc/Methyl Acrylate (MA) | VAc | MA | 0.020 | 6.750 | Statistical model | researchgate.net |

| VAc/Methyl Acrylate (MA) | VAc | MA | 0.52 ± 0.18 | 1.62 ± 0.43 | Extended KT | researchgate.net |

| VAc/Acrylic Acid (AA) | VAc | AA | 0.01 | 10 | Bulk | mdpi.com |

| VAc/Acrylic Acid (AA) | VAc | AA | 0.06 | 0.96 | Ethanol (B145695)/water (93/7 w/w) | mdpi.com |

| VAc/Acrylic Acid (AA) | VAc | AA | 0.04 | 1.18 | Methanol | mdpi.com |

| Vinylidene Chloride (VDC) | VDC | VAc | 0.39 ± 0.09 | 0.44 ± 0.08 | KT | researchgate.net |

| Vinylidene Chloride (VDC) | VDC | VAc | 0.42 | 0.47 | EVM | researchgate.net |

Note: "N/A" indicates that the specific ratio for the second monomer was not explicitly stated or calculable from the provided snippet for that particular model/reference.

Comonomer Composition Drift Analysis

Comonomer composition drift refers to the change in the relative amounts of monomers incorporated into the growing polymer chain as the polymerization progresses. This phenomenon is directly related to the monomer reactivity ratios. When reactivity ratios differ significantly (i.e., r₁ >> 1 and r₂ << 1, or vice versa), the more reactive monomer is preferentially consumed, leading to a change in the feed composition and, consequently, the copolymer composition over time. Studies employing online ¹H-NMR have consistently observed significant composition drift in VAc copolymerization systems, particularly with monomers like methyl acrylate and n-butyl acrylate researchgate.netresearchgate.netresearchgate.net. This drift necessitates careful kinetic modeling and experimental design to achieve desired copolymer properties. For instance, in the VAc/MA system, the large difference in reactivity ratios (rMA >> rVAc) indicates that MA is incorporated much more readily than VAc, leading to a copolymer that is initially rich in MA and becomes progressively richer in VAc as the polymerization advances researchgate.net.

Specific Copolymerization Systems

The copolymerization behavior of Vinyl Acetate-D6 has been investigated with various comonomers, revealing distinct reactivity patterns and composition drift characteristics.

This compound with Acrylate Monomers (e.g., n-Butyl Acrylate, Methyl Acrylate)

This compound with Methyl Acrylate (MA): The copolymerization of VAc with Methyl Acrylate (MA) has been extensively studied using online ¹H-NMR kinetic experiments researchgate.netresearchgate.netresearchgate.net. These investigations consistently report a substantial difference in reactivity ratios, with MA being significantly more reactive than VAc. Reported reactivity ratios vary depending on the method and conditions, with values for rVAc ranging from as low as 0.02 to 0.52, and corresponding rMA values ranging from 6.74 to 1.62 researchgate.netresearchgate.net. This disparity leads to a pronounced composition drift, where the initial copolymer composition is rich in MA, and the monomer composition in the feed shifts towards VAc as the reaction progresses researchgate.netresearchgate.net.

This compound with Acrylic Acid

The copolymerization of Vinyl Acetate (VAc) with Acrylic Acid (AA) has been explored, with reported reactivity ratios varying significantly based on the solvent system, indicating solvent effects on monomer activity mdpi.com. For instance, in bulk copolymerization, rAA = 10 and rVAc = 0.01, suggesting AA is highly favored mdpi.com. In a mixed solvent system of ethanol/water (1/1 w/w), the ratios shift to rAA = 0.96 and rVAc = 0.06, indicating a more balanced, though still AA-preferential, incorporation mdpi.com. These differing ratios directly influence the extent of composition drift and the resulting copolymer's gradient structure, which can impact self-assembly properties mdpi.com.

This compound with Vinylidene Chloride

Copolymerization studies involving Vinylidene Chloride (VDC) and Vinyl Acetate (VAc) have been conducted, with reactivity ratios determined using methods like KT and EVM researchgate.net. The reported reactivity ratios for VDC (M₁) and VAc (M₂) are approximately rVDC ≈ 0.4 and rVAc ≈ 0.45 researchgate.net. These values suggest a tendency towards alternating or nearly alternating copolymerization, with a relatively lower degree of composition drift compared to systems with a large disparity in reactivity ratios. The microstructure analysis of poly(vinylidene chloride-co-vinyl acetate) using NMR spectroscopy has provided insights into diad and triad (B1167595) fractions, confirming these reactivity ratio estimations researchgate.net.

Mechanistic Investigations of Chemical Reactions with Vinyl Acetate D6

Reaction Pathway Elucidation and Intermediate Identification

The study of reaction mechanisms often relies on understanding how isotopic substitution affects reaction rates and pathways, and how deuterated analogs aid in the identification of transient species.

Isotopic Effects on Reaction Rates and Pathways

Deuterium (B1214612) substitution in Vinyl Acetate-D6 can significantly influence reaction rates through kinetic isotope effects (KIEs). These effects arise from the difference in vibrational frequencies between C-H and C-D bonds, which impacts the activation energy of bond-breaking steps. Studies involving deuterated vinyl acetate (B1210297) have provided evidence for the role of specific bonds in rate-determining steps. For instance, on catalytic surfaces, deuterated acetate species derived from this compound have been observed to persist at higher temperatures compared to their non-deuterated counterparts. This persistence is attributed to isotope effects in hydrogen abstraction reactions, suggesting that C-H bond cleavage is a critical step in their decomposition pathways vulcanchem.com. In palladium-catalyzed reactions, such as the arylation of ethylene (B1197577) to form styrene, experiments using deuterated vinyl acetate have supported the existence of catalytically active palladium hydride species, indicating that the deuterium label can help trace the fate of the vinyl group and its associated atoms during catalytic cycles researchgate.net.

Identification of Reaction Intermediates using Deuterated Analogs

Deuterated analogs like this compound are indispensable tools for identifying and characterizing reaction intermediates. By incorporating deuterium at specific positions, researchers can employ techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to track the movement and transformation of atoms throughout a reaction. For example, studies involving deuterated vinyl acetate have been instrumental in supporting the existence of catalytically active palladium hydride species in certain Heck-type reactions, providing direct evidence for key intermediates in the catalytic cycle researchgate.net. Furthermore, the conversion of this compound to ethyl acetate-d6, studied using high-field NMR, demonstrates how deuteration can facilitate the observation and analysis of spin order, aiding in mechanistic elucidation researchgate.net. Spectroscopic studies, including infrared (IR) spectroscopy, have also revealed characteristic absorption bands for decomposition products of this compound on palladium surfaces, differing from those of non-deuterated vinyl acetate, which aids in identifying surface-bound intermediates and reaction products vulcanchem.com.

Table 1: Characteristic IR Absorption Frequencies of this compound Decomposition Products on Palladium Surfaces

| Absorption Frequency (cm⁻¹) | Assignment (Proposed) |

| 1765 | Carbonyl stretch |

| 1565 | C=C stretch |

| 1092 | C-O stretch |

| 960 | C-H bend (deuterated) |

Data derived from studies on the decomposition of this compound on palladium surfaces vulcanchem.com.

Table 2: Comparative Persistence of Deuterated vs. Non-Deuterated Acetate Species on Catalytic Surfaces

| Species Type | Relative Persistence at Elevated Temperatures |

| Deuterated Acetate Species (from this compound) | Higher |

| Non-deuterated Acetate Species | Lower |

Observation attributed to kinetic isotope effects in hydrogen abstraction reactions vulcanchem.com.

Hydrolysis and Transesterification Mechanisms

The reactivity of this compound in hydrolysis and transesterification reactions is also investigated using its deuterated nature to probe mechanistic details.

Hydrolysis to Vinyl Alcohol-D6

The hydrolysis of this compound involves the cleavage of the ester bond by water, typically under acidic or basic conditions, yielding Vinyl Alcohol-D6 and acetic acid. The mechanism generally proceeds via nucleophilic attack of water on the carbonyl carbon of the acetate group, followed by proton transfer and elimination of the vinyl group. The deuterium atoms in this compound would be retained in the corresponding products. While specific studies detailing the hydrolysis of "this compound" to "Vinyl Alcohol-D6" are not explicitly detailed in the provided search results, the general hydrolysis mechanism of vinyl acetate is well-established. In such reactions, the deuterium labeling helps in understanding the protonation and deprotonation steps involved in the formation of the enol intermediate, Vinyl Alcohol-D6. The precise location of the six deuterium atoms in this compound would dictate their distribution in the products, including Vinyl Alcohol-D6 and acetic acid.

Transesterification with Alcohols

Transesterification reactions involve the exchange of the alkoxy group of an ester with an alcohol. In the case of this compound, this process entails the reaction with an alcohol (R-OH) to form a new ester (CH₂=CHOOCR) and deuterated acetic acid (CD₃COOH, assuming methyl group deuteration) or other deuterated acetic acid derivatives depending on the specific deuteration pattern of this compound. These reactions are often catalyzed by acids, bases, or transition metals. Mechanistically, the alcohol acts as a nucleophile, attacking the carbonyl carbon of this compound. The deuterium labeling can help elucidate the role of the acetate group and the vinyl moiety in the catalytic cycle or the transition state. For example, palladium catalysis is known to be involved in transvinylation reactions, where the vinyl group is transferred from vinyl acetate to other substrates, a process related to transesterification researchgate.net.

Vinyl Interchange Reaction Mechanisms

Vinyl interchange reactions, also known as transvinylation, involve the transfer of the vinyl group from one molecule to another. Vinyl acetate is a common vinylating agent in such transformations, often catalyzed by palladium complexes. When this compound is used, the deuterium labeling allows for the tracking of the vinyl group's journey. For instance, palladium(II)-catalyzed reactions involving this compound can lead to the formation of new vinyl ethers or other vinyl-containing compounds, with the deuterium atoms providing a signature for the origin of the vinyl moiety. Studies on the synthesis of vinyl pyruvates, for example, have utilized vinyl acetate as a vinylating agent in the presence of palladium(II) catalysts, demonstrating the transfer of the vinyl group researchgate.net. Using this compound in such processes would allow for detailed mechanistic studies, potentially identifying intermediates such as palladium-vinyl species and understanding how the deuterium substitution influences the reaction pathway and selectivity.

Compound List:

this compound

Vinyl acetate

Vinyl alcohol-D6

Vinyl alcohol

Acetic acid

Palladium

Alcohols (generic)

Applications in Materials Science and Polymer Research

Synthesis of Deuterated Polymers for Specialized Studies

The synthesis of deuterated polymers using Vinyl acetate-D6 is primarily achieved through free-radical polymerization. This method allows for the creation of poly(this compound) (PVAc-D6), which can then be used in a variety of specialized studies. The polymerization is typically carried out in bulk or solution, using a suitable initiator to start the reaction. The general scheme for the free-radical polymerization of this compound is analogous to that of its non-deuterated counterpart.

The primary motivation for synthesizing deuterated polymers like PVAc-D6 is their application in neutron scattering techniques. The significant difference in the neutron scattering lengths of hydrogen and deuterium (B1214612) provides a unique contrast that is exploited in techniques such as small-angle neutron scattering (SANS) to study the conformation of polymer chains in blends and solutions. Additionally, deuterated polymers are instrumental in nuclear magnetic resonance (NMR) spectroscopy and vibrational spectroscopy, where the isotopic substitution provides a means to simplify complex spectra and highlight specific molecular interactions.

While specific research detailing varied synthesis conditions for PVAc-D6 is not abundant, the principles of free-radical polymerization allow for the tailoring of polymer properties by controlling parameters such as initiator concentration, temperature, and the presence of chain transfer agents. An illustrative example of how these parameters can influence the resulting polymer is presented in the table below, based on general knowledge of vinyl acetate (B1210297) polymerization.

Polymerization Temperature (°C):

70

| Parameter | Condition | Expected Outcome on Molecular Weight | Expected Outcome on Polydispersity Index (PDI) |

|---|---|---|---|

| Initiator Concentration | 0.01 mol/L | Decreases with increasing concentration | May increase with higher concentration |

| Temperature | 70 °C | Decreases with increasing temperature | Generally increases with temperature |

| Chain Transfer Agent | Present | Significantly decreases | Can be controlled, often narrowed |

Advanced Characterization of Polymeric Materials

The structural analysis of poly(vinyl acetate)-D6 and its copolymers is greatly enhanced by the presence of deuterium. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful technique in this regard. In ¹H NMR studies of copolymers containing deuterated and non-deuterated monomers, the signals from the deuterated segments are absent, which simplifies the spectrum and allows for an unambiguous analysis of the non-deuterated portions of the polymer chain. nih.gov

For the study of PVAc-D6 itself, ²H (deuterium) NMR spectroscopy provides valuable insights into the molecular dynamics and local environment of the deuterated segments. For instance, studies on methyl-labeled poly(vinyl acetate)-d₃ have utilized ²H NMR to probe the segmental dynamics of the polymer when adsorbed on silica (B1680970) surfaces. rsc.orgsemanticscholar.org These studies can reveal information about the mobility of the polymer chains and the effects of plasticizers on their motion. rsc.orgsemanticscholar.org

The use of deuterated monomers in copolymers, for example in ethylene-vinyl acetate (EVA) copolymers, allows for detailed structural characterization. The distinct NMR signals can be used to determine the distribution of monomer units within the polymer chain, which is crucial for understanding the material's properties. researchgate.net

| NMR Technique | Information Obtained | Relevance to PVAc-D6 |

|---|---|---|

| ¹H NMR | Provides information on the proton-containing parts of the molecule. | In copolymers, allows for the selective observation of non-deuterated monomer units. |

| ²H NMR | Directly probes the deuterated segments, providing insights into molecular dynamics and local environment. rsc.orgsemanticscholar.org | Ideal for studying the segmental motion and plasticization effects in PVAc-D6. rsc.orgsemanticscholar.org |

| ¹³C NMR | Gives information about the carbon backbone and side chains. | Can be used to determine the tacticity and sequence distribution in copolymers. |

The molecular weight and molecular weight distribution are fundamental characteristics of a polymer that significantly influence its physical and mechanical properties. For poly(this compound), these parameters are typically determined using size exclusion chromatography (SEC), also known as gel permeation chromatography (GPC). rsc.org SEC separates polymer molecules based on their hydrodynamic volume in solution.

In a typical SEC/GPC analysis, a solution of the polymer is passed through a column packed with porous gel beads. Larger molecules are excluded from the pores and elute first, while smaller molecules can penetrate the pores to varying extents and therefore have a longer elution time. The instrument is calibrated with polymer standards of known molecular weight to generate a calibration curve, which is then used to determine the molecular weight of the sample. researchgate.net

For deuterated poly(vinyl acetate), a supplier reports that the molecular weight and polydispersity index (PDI), which is the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn), are obtained by SEC. rsc.org A reported PDI of 1.25 for a PVAc-D6 sample suggests a relatively narrow molecular weight distribution, which is often desirable for specialized research applications. rsc.org The table below illustrates typical molecular weight data that can be obtained for a polymer like PVAc-D6, although specific research data for this deuterated polymer is limited.

| Polymer Sample | Number-Average Molecular Weight (Mn) (g/mol) | Weight-Average Molecular Weight (Mw) (g/mol) | Polydispersity Index (PDI = Mw/Mn) |

|---|---|---|---|

| Sample A (Controlled Polymerization) | 80,000 | 100,000 | 1.25 |

| Sample B (Conventional Polymerization) | 75,000 | 150,000 | 2.00 |

Investigation of Polymer Properties and Behavior

The stability and aging of polymers are critical for determining their service life and performance over time. The degradation of poly(vinyl acetate) can occur through various mechanisms, including thermal degradation and photo-oxidative degradation. mdpi.comcore.ac.uk The use of deuterated poly(vinyl acetate) can provide significant insights into these degradation pathways.

Thermal degradation of PVAc typically involves the elimination of acetic acid at elevated temperatures, leading to the formation of a polyene structure. researchgate.net Isotopic labeling can help to elucidate the kinetics and mechanism of this process. For instance, by selectively deuterating different positions in the vinyl acetate monomer, it is possible to track the fate of specific atoms during degradation.

Photo-oxidative degradation occurs when the polymer is exposed to light and oxygen, leading to chain scission, crosslinking, and the formation of various degradation products. nih.gov Studies on the photo-degradation of PVAc have shown that the presence of pigments can either stabilize or sensitize the polymer. nih.gov The use of deuterated PVAc in such studies can help to differentiate between various proposed degradation mechanisms by analyzing the isotopic composition of the degradation products. While specific studies on the aging of PVAc-D6 are not widely reported, the principles established for non-deuterated PVAc provide a framework for such investigations.

| Aging Condition | Primary Degradation Mechanism | Major Degradation Products | Potential Insights from PVAc-D6 |

|---|---|---|---|

| Thermal Aging | Deacetylation (elimination of acetic acid) researchgate.net | Acetic acid, polyenes researchgate.net | Elucidation of the reaction kinetics and mechanism through isotopic analysis of products. |

| Photo-oxidative Aging | Chain scission and crosslinking nih.gov | Acetic acid, various oxidized species nih.gov | Tracing the origin of degradation products and understanding the role of specific C-H bonds. |

The crosslinking of poly(vinyl acetate) and its copolymers is a common method to modify their properties, such as mechanical strength, thermal stability, and solvent resistance. Crosslinking can be achieved through various chemical reactions. One common method involves the use of borate (B1201080) additives, such as borax, which can form crosslinks between polymer chains in partially hydrolyzed PVAc under alkaline conditions. rsc.orgsemanticscholar.org

The study of deuterated PVAc in crosslinking reactions can provide a more detailed understanding of the crosslinking mechanism and the structure of the resulting network. The rheological properties of polymer solutions and melts are highly sensitive to changes in molecular architecture, such as the introduction of crosslinks. Rheological studies, which measure the flow and deformation of materials, can be used to characterize the extent of crosslinking and its effect on the viscoelastic properties of the material.

| Crosslinking Agent | Mechanism | Effect on Mechanical Properties | Effect on Rheological Properties |

|---|---|---|---|

| Borax | Forms borate complexes with hydroxyl groups in partially hydrolyzed PVAc. rsc.orgsemanticscholar.org | Increases stiffness and strength. rsc.org | Increases viscosity; can induce shear thickening. unlp.edu.ar |

| Glutaraldehyde | Forms acetal (B89532) bridges between hydroxyl groups in hydrolyzed PVAc. | Increases modulus and reduces swelling. | Increases gel strength and viscosity. |

Environmental Transformation and Degradation Pathway Research of Deuterated Vinyl Acetate Analogs

Microbial Degradation Pathways and Enzyme Kinetics

Microbial communities in soil, sewage, and sludge are capable of degrading vinyl acetate (B1210297). These processes involve enzymatic hydrolysis and subsequent metabolic pathways.

Vinyl acetate is subject to microbial hydrolysis in various environmental matrices. Studies indicate that it is degraded by soil, sewage, and sludge samples under both aerobic and anaerobic conditions. Aerobic degradation rates can reach up to 6.38 mmol/h per gram (dry weight), while anaerobic degradation rates are approximately 1 mmol/h per gram (dry weight) researchgate.netnih.gov. A significant number of bacterial and yeast species capable of aerobically degrading vinyl acetate have been isolated from these environments researchgate.netnih.gov.

The initial step in the microbial degradation of vinyl acetate is typically catalyzed by vinyl acetate esterase, which hydrolyzes the compound into acetate and vinyl alcohol researchgate.netnih.gov. Vinyl alcohol is an unstable intermediate that readily isomerizes to acetaldehyde (B116499), which is then further metabolized. Kinetic studies have characterized vinyl acetate esterase, reporting a Michaelis-Menten constant (Km) of 6.13 mM researchgate.netnih.gov. This enzyme has also demonstrated activity with other substrates, such as indoxyl acetate (Km = 0.98 mM) researchgate.netnih.gov. Subsequent metabolic steps involve enzymes like aldehyde dehydrogenase and alcohol dehydrogenase, which process acetaldehyde and ethanol (B145695), respectively researchgate.netnih.gov.

The microbial breakdown of vinyl acetate leads to the formation of several metabolic products. The primary hydrolysis reaction yields acetate and vinyl alcohol. Vinyl alcohol is rapidly converted to acetaldehyde. Acetaldehyde can then be disproportionated into ethanol and acetate, or oxidized to acetate via aldehyde dehydrogenase researchgate.netnih.gov. The resulting acetate is integrated into central metabolic pathways, such as the tricarboxylic acid cycle, for complete mineralization researchgate.netnih.gov.

Table 1: Microbial Degradation Rates and Enzyme Kinetics of Vinyl Acetate

| Parameter | Value | Conditions/Enzyme | Source |

| Aerobic Degradation Rate | Up to 6.38 mmol/h per g (dry weight) | Soil, Sewage, Sludge | researchgate.netnih.gov |

| Anaerobic Degradation Rate | Approx. 1 mmol/h per g (dry weight) | Soil, Sewage, Sludge | researchgate.netnih.gov |

| Vinyl Acetate Esterase (Km) | 6.13 mM | Purified enzyme | researchgate.netnih.gov |

| Vinyl Acetate Esterase (Km) | 0.98 mM | Indoxyl acetate as substrate | researchgate.netnih.gov |

| Aldehyde Dehydrogenase Molecular Size | 145 kilodaltons | Purified enzyme | researchgate.netnih.gov |

| Alcohol Dehydrogenase Molecular Size | 215 kilodaltons | Purified enzyme | researchgate.netnih.gov |

| Alcohol Dehydrogenase Activity with Ethanol | Km = 0.24 mM | Linked to NAD+ | researchgate.netnih.gov |

| Alcohol Dehydrogenase Activity with 1-propanol (B7761284) | Km = 0.34 mM | Linked to NAD+ | researchgate.netnih.gov |

| Alcohol Dehydrogenase Activity with 1-butanol (B46404) | Km = 0.16 mM | Linked to NAD+ | researchgate.netnih.gov |

Chemical Transformation Processes

Vinyl acetate can also undergo abiotic transformations in the environment, primarily through photooxidation and hydrolysis.

In the atmosphere, vinyl acetate is susceptible to photochemical degradation. Its atmospheric lifetime is estimated to be on the order of hours to days, primarily due to reactions with atmospheric oxidants such as hydroxyl (OH) radicals, nitrate (B79036) radicals (NO3), and ozone (O3) cdc.govcdc.govcdc.govcdc.gov. These reactions can proceed via radical chain mechanisms, leading to bond cleavage and the formation of various degradation products acs.org.

Vinyl acetate undergoes hydrolysis in aqueous environments, including soil, surface water, and groundwater. This abiotic process involves the cleavage of the ester bond, yielding acetic acid and the unstable intermediate vinyl alcohol cdc.govcdc.govcdc.govcdc.gov. Vinyl alcohol rapidly isomerizes to acetaldehyde cdc.govnih.govnih.govnih.gov. The half-life for hydrolysis in these environmental compartments is generally reported to be on the order of hours to days cdc.govcdc.govcdc.gov.

Table 2: Chemical Transformation Pathways of Vinyl Acetate

| Process | Mechanism/Pathway | Environmental Half-life / Rate | Notes | Source |

| Photooxidation | Reaction with OH radicals, NO3 radicals, and O3 in the atmosphere. Radical chain mechanism leading to bond cleavage. | Hours to days | Atmospheric lifetime estimated at 4.1–6.5 hours based on OH radical reactions cdc.govcdc.govcdc.govcdc.gov. | cdc.govcdc.govcdc.govcdc.gov |

| Hydrolysis | Ester hydrolysis catalyzed by carboxylesterases, forming acetic acid and vinyl alcohol. | Hours to days | Vinyl alcohol isomerizes to acetaldehyde. Occurs in soil, surface water, and groundwater. cdc.govcdc.govcdc.govcdc.gov. | cdc.govcdc.govcdc.govcdc.gov |

Compound List:

Vinyl acetate-D6

Vinyl acetate

Acetate

Vinyl alcohol

Acetaldehyde

Ethanol

Acetic acid

Indoxyl acetate

Formaldehyde

Propionaldehyde

Butyraldehyde

1-propanol

1-butanol

Poly(vinyl acetate)

Poly(vinyl alcohol)

Ethylene-vinyl acetate copolymer (EVA)

Poly(this compound)

Vinyl alcohol-D6

Ethyl acetate-D6

Polyvinyl alcohol (PVA)

Polyvinyl acetals

Polyvinyl chloride-acetate copolymer

Cellulose acetate

Cellulose triacetate

Cellulose diacetate

2-nitrocyclohexanol (B8771557)

2-nitrocyclohexyl acetate

Linear Alkylbenzene Sulfonates (LAS)

Sulfophenylcarboxylate (SPC)

Tetrabromobisphenol A (TBBPA)

Dipyrrinones

Oxidative Degradation Methodologies (e.g., Fenton Reaction) of this compound

The Fenton reaction, a cornerstone of Advanced Oxidation Processes (AOPs), is a chemical oxidation method widely employed for the degradation of recalcitrant organic pollutants in aqueous environments. This process relies on the catalytic decomposition of hydrogen peroxide (H₂O₂) by ferrous ions (Fe²⁺) to generate highly reactive hydroxyl radicals (•OH) acs.orgresearchgate.netomu.edu.trdergipark.org.tr. These hydroxyl radicals possess a high oxidation potential and can non-selectively attack and break down a broad range of organic molecules, leading to their mineralization into simpler, less harmful substances like carbon dioxide and water. The Fenton reaction typically operates optimally under acidic conditions, generally with a pH around 3, to prevent the precipitation of iron species and maximize hydroxyl radical generation researchgate.netomu.edu.tr.

While vinyl acetate itself is known to undergo various environmental transformations, including atmospheric photochemical oxidation and hydrolysis, with degradation products typically including acetic acid and acetaldehyde cdc.govcdc.gov, specific research detailing its degradation via the Fenton reaction is not extensively documented in the provided literature.

Deuterated analogs of organic compounds, such as this compound (where the methyl group's hydrogen atoms are replaced by deuterium), are often synthesized for use in specialized chemical studies, including surface chemistry and reaction mechanism investigations. For instance, this compound has been studied in the context of its adsorption and decomposition pathways on metal surfaces like Palladium (Pd(111)) uwm.edu.

However, a review of the available search results did not yield specific research findings or detailed experimental data pertaining to the oxidative degradation of this compound using the Fenton reaction or similar hydroxyl radical-based AOPs. Consequently, a data table presenting specific research findings for this compound under Fenton conditions cannot be generated from the provided information.

Theoretically, the Fenton process could be applied to degrade this compound, with hydroxyl radicals attacking various bonds within the molecule. The presence of deuterium (B1214612) atoms in place of hydrogen atoms in the methyl group could potentially influence the reaction kinetics through kinetic isotope effects (KIEs), where C-D bonds may react at different rates compared to C-H bonds. Nevertheless, without dedicated studies, the extent and nature of such effects, as well as specific degradation pathways and rates for this compound under Fenton oxidation, remain subjects for further investigation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for Vinyl Acetate-D6, and how do isotopic labeling efficiencies vary across methodologies?

- Methodological Answer : Synthesis typically involves deuterium exchange or catalytic deuteration of precursor molecules like acetic acid-D4 and ethylene-D3. Efficiency depends on reaction conditions (e.g., solvent purity, catalyst type, and temperature). For example, gas-phase deuteration using platinum catalysts yields >98% isotopic purity but requires rigorous moisture control . Characterization via NMR (¹H, ²H) and mass spectrometry is critical to confirm isotopic integrity.

Q. How does this compound behave in polymerization studies compared to non-deuterated analogs?

- Methodological Answer : Kinetic isotope effects (KIEs) must be quantified using controlled radical polymerization (e.g., ATRP or RAFT). Monitor reaction rates via gel permeation chromatography (GPC) and compare molecular weight distributions. Studies show deuterated monomers exhibit slower propagation rates (KIE ≈ 1.1–1.3) due to reduced vibrational energy in C-D bonds .

Q. What analytical techniques are most reliable for quantifying trace impurities in this compound?

- Methodological Answer : Use headspace gas chromatography (HS-GC) coupled with mass spectrometry to detect residual solvents (e.g., acetone-D6) or unreacted precursors. Calibration curves must account for deuterium’s mass shift. For non-volatile impurities, ¹³C NMR with inverse-gated decoupling improves sensitivity .

Advanced Research Questions

Q. How do isotopic substitutions in this compound influence its thermodynamic properties in copolymer systems?

- Methodological Answer : Employ differential scanning calorimetry (DSC) and small-angle neutron scattering (SANS) to study phase behavior. Deuterated monomers alter polymer-solvent interaction parameters (χ), affecting miscibility. For example, deuterated polyvinyl acetate shows a 5–10% increase in glass transition temperature (Tg) compared to non-deuterated analogs .

Q. What contradictions exist in reported kinetic data for this compound hydrolysis, and how can they be resolved?

- Methodological Answer : Discrepancies arise from pH-dependent KIEs and solvent isotope effects. Design factorial experiments to isolate variables: (1) Vary D2O/H2O ratios in hydrolysis media; (2) Use stopped-flow FTIR to track ester cleavage rates. Recent studies suggest inverse KIEs (k_H/k_D < 1) at pH > 7 due to transition-state solvation differences .

Q. How can computational models predict the isotopic stability of this compound under extreme conditions (e.g., high-temperature catalysis)?

- Methodological Answer : Apply density functional theory (DFT) to simulate C-D bond dissociation energies. Compare with experimental data from pyrolysis-GC/MS. Models must integrate solvent effects (e.g., polarizable continuum models) and isotopic scrambling pathways. Validation requires isotopic tracking via ²H NMR .

Methodological Considerations

Q. What protocols ensure reproducibility in synthesizing this compound for multi-institutional studies?

- Answer : Standardize protocols using the CRDC 2020 framework (RDF2050103, RDF2050108):

- Catalyst Preparation : Use Pt/Al2O3 with deuterium pre-treatment.

- Reaction Monitoring : In-line IR spectroscopy for real-time deuteration tracking.

- Data Sharing : Publish raw NMR/MS files in open-access repositories to enable cross-validation .

Q. How should researchers address isotopic cross-contamination in this compound experiments?

- Answer : Implement a factorial design to test contamination sources:

| Factor | Level 1 | Level 2 |

|---|---|---|

| Solvent | DMSO-D6 | H2O |

| Atmosphere | N2 | Ambient |

- Analyze via LC-MS/MS with deuterium-specific MRM transitions. Contamination >0.1% requires solvent distillation or glovebox use .

Data Contradiction Analysis Framework

Q. Why do some studies report conflicting isotopic effects in this compound reactions?

- Resolution Strategy :

Meta-Analysis : Aggregate datasets using PRISMA guidelines, focusing on variables like solvent deuteration level and catalyst aging.

Sensitivity Testing : Use Monte Carlo simulations to quantify uncertainty in kinetic measurements.

Collaborative Replication : Cross-validate results via shared experimental protocols (e.g., predefined reaction conditions and analytical standards) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.